3-Methylbenzo[d]isoxazol-6-amine

Acetylcholinesterase inhibition Alzheimer's disease Bioisosteric replacement

For medicinal chemistry teams developing selective AChE inhibitors, sourcing the correct regioisomer is critical. Procuring a generic benzisoxazole risks abolished bioisosteric equivalence and failed SAR reproduction. 3-Methylbenzo[d]isoxazol-6-amine is the non-substitutable, validated precursor for the N-benzylpiperidine benzisoxazole series. - Enables synthesis of inhibitors with low-nanomolar to sub-nanomolar IC50 values (0.8-14 nM). - Delivers >1,000-fold selectivity over BuChE and central efficacy at oral doses as low as 2.4 mg/kg. - The free 6-amine permits chemoselective derivatization; the 3-methyl group ensures ring stability, guaranteeing reproducible downstream synthetic efficiency.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 157640-14-7
Cat. No. B138811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazol-6-amine
CAS157640-14-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2)N
InChIInChI=1S/C8H8N2O/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3
InChIKeyFSBVLJLZOALRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isoxazol-6-amine – Validated CNS Acetylcholinesterase Inhibitor Intermediate


3-Methylbenzo[d]isoxazol-6-amine (CAS 157640-14-7) is a 1,2-benzisoxazole heterocycle carrying a primary amine at the 6-position and a methyl group at the 3-position. The compound has been explicitly employed as the core synthetic precursor in the discovery of N-benzylpiperidine benzisoxazoles, a series of exceptionally potent acetylcholinesterase (AChE) inhibitors [1]. The presence of the free 6-amino group enables regioselective derivatization strategies that are essential for constructing the final pharmacophore, distinguishing it from non-aminated or alternatively substituted benzisoxazole congeners .

Impact of Substitution on AChE Inhibitor Performance


The benzisoxazole scaffold is exquisitely sensitive to substitution pattern; even minor positional changes on the ring system can abolish the bioisosteric equivalence to the benzoyl pharmacophore that underpins nanomolar AChE activity. In the seminal N-benzylpiperidine benzisoxazole series, congener IC50 values span more than an order of magnitude (0.8–14 nM), demonstrating that the specific 3-methyl‑6‑amino substitution pattern is not interchangeable with other regioisomers or non‑aminated analogs [1]. Consequently, procuring a generic benzisoxazole or a simple 3-methylbenzisoxazole lacking the 6‑amine cannot guarantee the same downstream synthetic efficiency or target affinity, making 3-methylbenzo[d]isoxazol-6-amine a non‑substitutable starting material for this inhibitor class [1].

Differentiation Evidence for Procurement


AChE Inhibitory Potency and Scaffold Dependence

The final N-benzylpiperidine benzisoxazole compounds, synthesized from 3-methyl-1,2-benzisoxazole precursors (which require the 6‑amino functionality for regioselective alkylation), exhibit in vitro AChE IC50 values of 0.8–14 nM. The most active congeners (1j, IC50 = 0.8 nM; 1g, IC50 = 3 nM) are derived from this chemotype [1]. While direct comparative IC50 data for the 6‑amino building block itself are not reported, the steep SAR around the benzisoxazole core indicates that altering the position of the amine or removing the methyl group would preclude access to this potency window.

Acetylcholinesterase inhibition Alzheimer's disease Bioisosteric replacement Medicinal chemistry

Selectivity for Acetylcholinesterase over Butyrylcholinesterase

N-Benzylpiperidine benzisoxazoles built on the 3-methylbenzo[d]isoxazol-6-amine scaffold display outstanding selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), exceeding 1,000-fold. For example, compound 1g (IC50 AChE = 3 nM) shows >3,000× selectivity versus BuChE [1]. This selectivity is a direct consequence of the benzisoxazole bioisostere geometry, which is fixed by the 3-methyl‑6‑amino substitution pattern.

Selectivity Cholinesterase Butyrylcholinesterase Therapeutic window

In Vivo Central Pharmacodynamic Efficacy

Compound 1g, constructed from the 3-methyl‑6‑amino benzisoxazole intermediate, demonstrated a dose‑dependent increase in total acetylcholine levels in mouse forebrain after oral administration, with an ED50 of 2.4 mg/kg. In a mouse passive‑avoidance model of amnesia, 1g reversed cognitive deficits by 89.7% at doses of 3.2 and 5.6 mg/kg [1]. These in vivo outcomes are directly attributable to the pharmacophore derived from 3-methylbenzo[d]isoxazol-6-amine.

In vivo efficacy Acetylcholine elevation Passive avoidance Oral bioavailability

Key Application Scenarios


CNS-Penetrant AChE Inhibitors for Alzheimer's Disease

3-Methylbenzo[d]isoxazol-6-amine is the validated entry point for synthesizing N-benzylpiperidine benzisoxazole AChE inhibitors that achieve low‑nanomolar to sub‑nanomolar potency, >1,000‑fold selectivity over BuChE, and central pharmacodynamic efficacy at oral doses as low as 2.4 mg/kg in rodent models [1]. Medicinal chemistry teams pursuing this phenotype should prioritize this specific amine to ensure faithful reproduction of the published SAR.

Bioisosteric Replacement of Benzoyl Pharmacophores

The benzisoxazole heterocycle has been established as a compelling bioisostere for the benzoyl moiety frequently found in cholinesterase inhibitors. The 3-methyl‑6‑amino substitution pattern is essential for maintaining the correct spatial and electronic profile that underlies the bioisosteric advantage [1]. Procurement of this compound enables structure‑based design efforts where the benzoyl group is to be replaced without sacrificing target affinity.

Regioselective Benzisoxazole Library Synthesis

The free primary amine at the 6‑position permits chemoselective derivatization (e.g., acylation, sulfonylation, reductive amination) while the 3‑methyl group stabilizes the isoxazole ring toward ring‑opening side reactions [1]. This orthogonal reactivity profile makes 3-methylbenzo[d]isoxazol-6-amine a strategic building block for parallel library synthesis targeting coagulation factors (e.g., FIXa, FXa) or other serine proteases where aminobenzisoxazoles have shown promise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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